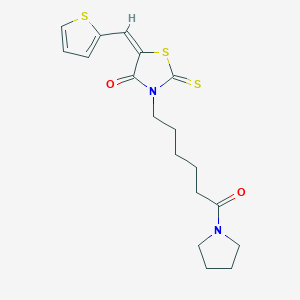

(E)-3-(6-oxo-6-(pyrrolidin-1-yl)hexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(6-oxo-6-(pyrrolidin-1-yl)hexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H22N2O2S3 and its molecular weight is 394.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (E)-3-(6-oxo-6-(pyrrolidin-1-yl)hexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

Thiazolidinones are characterized by a five-membered ring containing sulfur and nitrogen atoms, which contribute to their biological properties. The specific structural features of this compound include:

- A pyrrolidine moiety that may enhance bioactivity through interactions with biological targets.

- A thiophene ring that is known for its role in various pharmacological activities, including anticancer properties.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of DNA Synthesis : Thiazolidinones have been shown to disrupt DNA replication in cancer cells, leading to cell cycle arrest and apoptosis .

- Targeting Enzymatic Pathways : Many thiazolidinones act as inhibitors of key enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Study : A study demonstrated that thiazolidinone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Research has shown that thiazolidinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanisms include:

- Biofilm Inhibition : Certain derivatives significantly reduce biofilm formation in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa .

- Antibacterial Potency : The compound showed effective antibacterial activity with minimal inhibitory concentrations (MIC) comparable to traditional antibiotics .

Data Table: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| Thiazolidinone 1 | Staphylococcus aureus | 0.5 | 61 |

| Thiazolidinone 2 | Pseudomonas aeruginosa | 125 | 62 |

| Thiazolidinone 3 | Escherichia coli | 100 | 50 |

The biological activities of thiazolidinones can be attributed to several mechanisms:

- Molecular Interactions : The presence of polar functional groups enhances solubility and allows for better interaction with protein targets .

- Enzyme Inhibition : Thiazolidinones often act by inhibiting enzymes critical for cellular processes, such as mPGES-1, which is involved in inflammation and cancer progression .

Applications De Recherche Scientifique

Pharmacological Properties

Thioxothiazolidin-4-one derivatives are known for their anti-inflammatory, antimicrobial, and antidiabetic properties. The specific compound has been investigated for its interactions with various biological targets.

Antiviral Activity

Research has indicated that thioxothiazolidin-4-one derivatives exhibit potential antiviral activity. A study focused on the molecular docking and dynamics simulations of similar compounds against the HIV gp41 protein showed promising interactions, although the tested compounds were found to be toxic to host cells, limiting their efficacy against HIV replication in vitro .

Antidiabetic Effects

Another significant application of thioxothiazolidin-4-one derivatives is in the treatment of diabetic complications. A study demonstrated that certain derivatives could inhibit aldose reductase activity, which is implicated in diabetic cataracts. The compound 6e from this series showed selective inhibition of ALR2 and positive modulation of metabolic parameters in diabetic rats, suggesting a potential role in managing diabetes-related complications .

Molecular Interactions

Molecular docking studies have elucidated how these compounds interact with target proteins at a molecular level. For instance, the binding affinity and stability of these compounds when docked with proteins like gp41 were analyzed, providing insights into their potential as antiviral agents .

Inhibition of Enzymatic Activity

The inhibition of aldose reductase by thioxothiazolidin-4-one derivatives highlights their potential as therapeutic agents against diabetic complications. The ability to selectively inhibit ALR2 over ALR1 suggests a targeted approach to minimizing side effects while maximizing therapeutic benefits .

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety profiles of thioxothiazolidin-4-one derivatives.

Development of Novel Therapeutics

Further exploration into modifying the structure of thioxothiazolidin derivatives could enhance their selectivity and reduce toxicity, paving the way for new therapeutics targeting viral infections and metabolic disorders.

Clinical Trials

Advancing promising candidates into clinical trials will be essential to assess their safety and efficacy in humans, particularly for applications in managing diabetes and its complications.

Analyse Des Réactions Chimiques

Synthetic Pathways and Key Reactivity

The compound "(E)-3-(6-oxo-6-(pyrrolidin-1-yl)hexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one" features a thiazolidin-4-one core modified with a thiophen-2-ylmethylene group and a pyrrolidinyl hexyl chain. Key synthetic and reactive strategies include:

-

Thiol-Ene Click Chemistry :

The 2-thioxothiazolidin-4-one moiety participates in thiol-ene reactions under mild conditions. For example, reactions with N-arylmaleimides in solvents like ethanol or acetonitrile (reflux, 30 min–24 h) yield non-condensed sulfanyl derivatives (e.g., 3-(1H- triazol-3-ylsulfanyl) compounds) via radical-mediated pathways . -

Nucleophilic Substitution (SN_NN) :

The α-bromo-γ-butyrolactone group in analogous compounds undergoes SN reactions with thiols, forming γ-butyrolactone-linked thiazolidinones. This reaction is catalyzed by bases like triethylamine (TEA) or sodium acetate (AcONa) . -

Cyclocondensation with Binucleophiles :

The thioxothiazolidinone core reacts with S,N-binucleophiles (e.g., hydrazine derivatives) to form annelated heterocycles. For instance, condensation with phenylhydrazine yields pyrazole derivatives .

Functionalization of the Thiophen-2-ylmethylene Group

The thiophene ring is susceptible to electrophilic substitution. Key reactions include:

-

Friedel-Crafts Acylation :

The methylene group adjacent to the thiophene ring undergoes acylation with reagents like acetyl chloride in the presence of AlCl3, forming ketone derivatives . -

Cross-Coupling Reactions :

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 5-position of the thiophene ring, enhancing structural diversity .

Modification of the Pyrrolidinyl Hexyl Chain

The 6-oxohexyl-pyrrolidine substituent enables further derivatization:

-

Reductive Amination :

The ketone group reacts with primary amines (e.g., methylamine) under reducing conditions (NaBH3CN) to form secondary amines . -

Mitsunobu Reaction :

The hydroxyl intermediate (derived from ketone reduction) participates in Mitsunobu reactions with phenols, forming ether linkages .

Stability and Degradation Pathways

Propriétés

IUPAC Name |

(5E)-3-(6-oxo-6-pyrrolidin-1-ylhexyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S3/c21-16(19-9-4-5-10-19)8-2-1-3-11-20-17(22)15(25-18(20)23)13-14-7-6-12-24-14/h6-7,12-13H,1-5,8-11H2/b15-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIDXMLQMVWIFI-FYWRMAATSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.